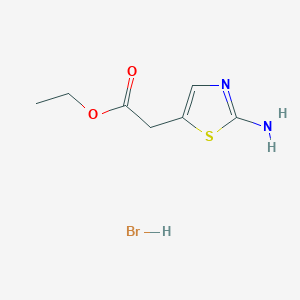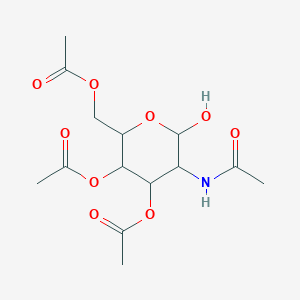
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide is a chemical compound with the molecular formula C7H10N2O2S·HBr It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of ethyl 2-(2-aminothiazol-5-yl)acetate. The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
- Ethyl 2-aminothiazole-4-acetate
- 2-Amino-5-thiazoleacetic acid ethyl ester
Uniqueness
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H11BrN2O2S |
|---|---|
Peso molecular |
267.15 g/mol |
Nombre IUPAC |
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrobromide |
InChI |
InChI=1S/C7H10N2O2S.BrH/c1-2-11-6(10)3-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H |
Clave InChI |
KDKRIWLSWDNGKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=C(S1)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)




![6-Chloro-3-iodothieno[3,2-c]pyridine](/img/structure/B13666672.png)



![3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
![8-Bromopyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13666701.png)
